molecular formula C14H18Cl2N2S B2469170 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride CAS No. 887624-97-7

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Cat. No. B2469170
M. Wt: 317.27
InChI Key: ASBVVECHUDKEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C14H18Cl2N2S . It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anti-Arrhythmic Activity

Compounds related to 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride have been studied for their anti-arrhythmic activity. A study by Abdel‐Aziz et al. (2009) synthesized 1,3-thiazole derivatives and found significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M., 2009).

Inhibition of Na+/K(+)-ATPase and Ras Oncogene Activity

Lefranc et al. (2013) assessed the growth inhibitory activity of thiazoles on various human cancer cell lines. They discovered that certain compounds, including 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, exhibited significant inhibition of Na+/K(+)-ATPase and Ras oncogene activity, which are relevant for cancer therapy (Lefranc, F., Xu, Z., Burth, P., et al., 2013).

Antibacterial Activity

Research by Merugu et al. (2010) on piperidine-containing pyrimidine imines and thiazolidinones, which are structurally related to 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride, demonstrated notable antibacterial activity. This highlights potential applications in combating bacterial infections (Merugu, R. C., Ramesh, D., & Sreenivasulu, B., 2010).

Antituberculosis Activity

A study by Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogues, which showed significant antituberculosis activity. This suggests potential uses in developing new treatments for tuberculosis (Jeankumar, V. U., Renuka, J., Santosh, P., et al., 2013).

Anticancer Evaluation

Turov (2020) investigated polyfunctional substituted 1,3-thiazoles for their anticancer activity. Certain compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed promising results against various cancer cell lines (Turov, K., 2020).

Antimicrobial Agents

Venkatesan and Maruthavanan (2012) synthesized new thiazolyl chalcones and their derivatives, demonstrating potent antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Venkatesan, P., & Maruthavanan, T., 2012).

Insecticidal Activity

Ding et al. (2019) designed and synthesized new piperdine thiazole compounds with significant insecticidal activities, suggesting potential use in pest control (Ding, C., Pan, Y., Yin, X., et al., 2019).

properties

IUPAC Name

4-phenyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.2ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBVVECHUDKEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (1.35 g, 3.92 mmol), 2N hydrogen chloride methanol (100 ml) and ethyl acetate (10 ml) was stirred at room temperature for 12 hours and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solution of methanol and ether to obtain the desired product (1.08 g, 98.2%) as a solid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98.2%

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